molecular formula C12H18N4O B11812343 N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B11812343
M. Wt: 234.30 g/mol
InChI Key: MHVWUHMBQUHCEY-UHFFFAOYSA-N
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Description

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a specialized chemical scaffold designed for pharmaceutical research and drug discovery applications. This compound features a morpholinopyrimidine core, a privileged structure in medicinal chemistry known for its ability to contribute to favorable drug-like properties and participate in key molecular interactions with biological targets. The integration of the cyclopropanamine moiety further enhances the molecular complexity and offers potential for exploring three-dimensional chemical space, which is increasingly valued in developing therapeutics for challenging disease targets. The primary research application of this compound is as a versatile chemical building block for the synthesis of more complex molecules, particularly in lead optimization studies. The morpholine-pyrimidine component is a recognized pharmacophore in kinase inhibitor development and other targeted therapeutic areas, while the cyclopropylamine group can serve as a key synthetic handle for further structural elaboration. Researchers utilize this compound in cross-coupling reactions, scaffold decoration, and library development to explore structure-activity relationships. This product is offered with comprehensive analytical characterization to ensure batch-to-batch consistency and molecular identity confirmation. It is provided as a research-grade solid material that should be stored under inert atmosphere at -20°C to maintain long-term stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use and handle all laboratory chemicals using appropriate personal protective equipment in accordance with institutional guidelines.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopropanamine

InChI

InChI=1S/C12H18N4O/c1-2-11(1)13-7-10-8-14-12(15-9-10)16-3-5-17-6-4-16/h8-9,11,13H,1-7H2

InChI Key

MHVWUHMBQUHCEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of a pyrimidine derivative with a morpholine and cyclopropanamine. The specific synthetic route can vary, but a common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Functionalization of the Cyclopropanamine Moiety

The cyclopropane ring is introduced via reductive amination or direct coupling:

  • Reductive Amination : Cyclopropanamine is coupled to pyrimidine intermediates using NaBH₃CN or Pd-catalyzed cross-coupling.

  • Amide Bond Formation : Condensation of cyclopropanamine with pyrimidine carboxylic acids (e.g., using HATU or EDC) yields target compounds .

Substitution at the Pyrimidine C-2 Position

The morpholine group at C-2 can be replaced with other amines to modulate activity:

Coupling Reactions at the Pyrimidine C-5 Position

The methyl group at C-5 undergoes functionalization via cross-coupling:

Modification of the Cyclopropane Ring

The cyclopropane ring participates in strain-driven reactions:

  • Ring-Opening : Under acidic conditions, the cyclopropane ring may undergo cleavage, though this is typically avoided in synthesis.

  • Oxidation : Selective oxidation of the cyclopropane methyl group to a carbonyl is achievable with KMnO₄ or RuO₄.

Key Reaction Data Table

Reaction TypeSubstrateReagents/ConditionsYieldCharacterization DataSource
Lithiation–Formylation4-(5-Bromopyrimidin-2-yl)morpholinen-BuLi, DMF, THF, −78°C60%1H^1H NMR, HRMS
Buchwald–Hartwig Amination2-ChloropyrimidineRuPhosPd G3, NaOtBu, toluene52%13C^{13}C NMR, LC–MS
Reductive AminationPyrimidine aldehydeNaBH₃CN, MeOH65%1H^1H NMR, TLC

Stability and Reactivity Considerations

  • pH Sensitivity : The morpholine group confers moderate basicity (pKₐ ~7.4), influencing solubility in aqueous media.

  • Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature reactions.

  • Light Sensitivity : The cyclopropane ring is prone to photolytic ring-opening; reactions are conducted under inert light.

Mechanistic Insights

  • SNAr Dominance : Electron-withdrawing groups (e.g., morpholine) activate the pyrimidine ring for nucleophilic attack at C-4 and C-6 positions .

  • Steric Effects : Bulky substituents at C-2 (e.g., 3-phenylpiperidine) hinder reactivity but improve binding affinity .

Scientific Research Applications

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the production of inflammatory mediators by interacting with enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, and pharmacological implications.

Table 1: Key Structural Features and Molecular Data
Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound Evidence ID
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine Pyrimidine 2-Morpholine, 5-(cyclopropanamine)methyl C₁₂H₁₈N₄O 246.3* Reference compound -
N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine HCl Pyrazine 3-Chloro, cyclopropanamine C₈H₁₀ClN₃·HCl 220.1 Pyrazine core; chlorine substituent
N-((6-chloropyridazin-3-yl)methyl)cyclopropanamine HCl Pyridazine 6-Chloro, cyclopropanamine C₈H₁₀ClN₃·HCl 220.1 Pyridazine core; chlorine substituent
N-(pyridin-3-ylmethyl)cyclopropanamine Pyridine Pyridine, cyclopropanamine C₉H₁₂N₂ 148.2 Lacks morpholine; pyridine instead
N-[(3-fluorophenyl)methyl]cyclopropanamine Phenyl 3-Fluoro, cyclopropanamine C₁₀H₁₂FN 165.2 Aromatic phenyl vs. pyrimidine
5-chloro-N-cyclopentylpyrimidin-2-amine Pyrimidine 5-Chloro, cyclopentylamine C₉H₁₂ClN₃ 197.7 Cyclopentylamine vs. cyclopropanamine

*Estimated based on structural similarity.

Key Structural and Functional Differences

Heterocyclic Core Modifications
  • Pyrazine/Pyridazine Analogs (): Replacement of pyrimidine with pyrazine or pyridazine introduces different electronic properties.
  • Pyridine Derivatives () : Pyridine lacks the dual nitrogen atoms of pyrimidine, reducing hydrogen-bonding capacity. This may decrease affinity for enzymes requiring pyrimidine-specific interactions .
Substituent Effects
  • Morpholine vs.
  • Cyclopropanamine vs. Cycloalkylamines () : Cyclopropane’s ring strain confers rigidity, possibly stabilizing bioactive conformations. Cyclopentylamine () offers flexibility but may reduce target selectivity .
Pharmacological Implications
  • Target Selectivity : Morpholine-substituted pyrimidines (target compound) are often associated with kinase inhibition, while phenyl or pyridine analogs () may shift activity toward GPCRs or ion channels .
  • Metabolic Stability : The cyclopropane ring may resist oxidative metabolism compared to linear alkyl chains, extending half-life .

Biological Activity

N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound acts primarily as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). The inhibition of this enzyme has implications for various physiological processes, including pain modulation, inflammation, and emotional behavior regulation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against NAPE-PLD. For instance, a related compound showed an IC50 value of 72 nM, indicating potent inhibition . The structure–activity relationship analysis highlighted that modifications in the substituents on the pyrimidine ring can lead to substantial variations in biological activity.

In Vivo Studies

In vivo studies have indicated that NAPE-PLD inhibitors can modulate emotional behavior in animal models. For example, administration of such inhibitors resulted in decreased levels of NAEs in the brains of freely moving mice, which correlated with altered emotional responses .

Case Study 1: Pain Management

A study investigated the effects of NAPE-PLD inhibition on pain perception. Mice treated with a potent inhibitor demonstrated reduced sensitivity to pain stimuli compared to control groups. This suggests that targeting NAPE-PLD could be a viable strategy for developing analgesic therapies.

Case Study 2: Inflammatory Conditions

Another study focused on inflammatory diseases, where NAPE-PLD inhibitors were administered to models of rheumatoid arthritis. Results showed a significant reduction in inflammatory markers and joint swelling, supporting the potential use of these compounds in treating chronic inflammatory conditions .

Structure–Activity Relationship (SAR)

The SAR studies conducted on various derivatives of pyrimidine-based compounds have revealed critical insights into how structural modifications influence biological activity. Key findings include:

CompoundSubstituentIC50 Value (nM)Activity Level
Compound 1Morpholine72High
Compound 2Ethylmorpholine18.77Very High
Compound 3Hydroxypyrrolidine13.09Very High

These results indicate that substituents significantly impact the potency and selectivity of these compounds against NAPE-PLD.

Q & A

Q. How can the compound's potential polypharmacology (multi-target effects) be systematically investigated?

  • Methodology :
  • Proteome-wide profiling : Apply thermal shift assays (CETSA) or affinity pulldown coupled with mass spectrometry.
  • Gene expression analysis : Use RNAi or CRISPR screens to identify synthetic lethal interactions .

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